2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid
Overview
Description
2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its use in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The methoxy group is introduced via methylation reactions, and the final acetic acid moiety is added through carboxylation reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme functions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(1-(Tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 2-(3-(1-(Tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where precise molecular interactions are required .
Properties
IUPAC Name |
2-[5-methoxy-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO5/c1-20(2,3)27-19(25)22-9-7-21(8-10-22)13-14(11-18(23)24)16-6-5-15(26-4)12-17(16)21/h5-6,12,14H,7-11,13H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACPVLRWQUOTFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=C(C=C3)OC)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301112914 | |
Record name | 1′-[(1,1-Dimethylethoxy)carbonyl]-2,3-dihydro-6-methoxyspiro[1H-indene-1,4′-piperidine]-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301112914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-48-2 | |
Record name | 1′-[(1,1-Dimethylethoxy)carbonyl]-2,3-dihydro-6-methoxyspiro[1H-indene-1,4′-piperidine]-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1′-[(1,1-Dimethylethoxy)carbonyl]-2,3-dihydro-6-methoxyspiro[1H-indene-1,4′-piperidine]-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301112914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.